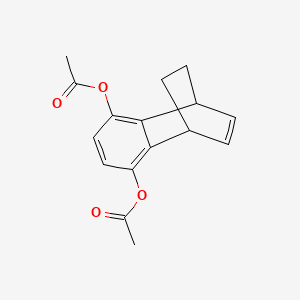
1,4-Dihydro-1,4-ethanonaphthalene-5,8-diyl diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dihydro-1,4-ethanonaphthalene-5,8-diyl diacetate is a chemical compound with the molecular formula C15H14O4. It is known for its unique structural properties and is used in various scientific research applications. The compound is characterized by its diacetate functional groups attached to a naphthalene core, making it a valuable compound in organic chemistry and related fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dihydro-1,4-ethanonaphthalene-5,8-diyl diacetate typically involves the di-π-methane rearrangement of 1,4-dihydro-1,4-ethanonaphthalene-5,8-diols. This process can be achieved through direct photolysis, which results in the formation of tetracyclic structures that are subsequently converted into the diacetate form . The reaction conditions often require specific wavelengths of light and controlled environments to ensure the desired product is obtained.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dihydro-1,4-ethanonaphthalene-5,8-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the diacetate groups into hydroxyl groups.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include quinones, hydroxylated derivatives, and substituted naphthalene compounds. These products are valuable intermediates in organic synthesis and have various applications in chemical research.
Aplicaciones Científicas De Investigación
1,4-Dihydro-1,4-ethanonaphthalene-5,8-diyl diacetate is used in several scientific research applications, including:
Chemistry: As a precursor in the synthesis of complex organic molecules and as a reagent in photochemical studies.
Biology: In studies involving enzyme interactions and metabolic pathways.
Medicine: As a potential intermediate in the development of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials for research and development.
Mecanismo De Acción
The mechanism of action of 1,4-Dihydro-1,4-ethanonaphthalene-5,8-diyl diacetate involves its interaction with specific molecular targets and pathways. The compound’s diacetate groups can undergo hydrolysis to form active intermediates that participate in various biochemical reactions. These intermediates can interact with enzymes, receptors, and other biomolecules, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dihydro-1,4-methanonaphthalene-5,8-diyl diacetate: A closely related compound with similar structural properties.
1,4-Dihydro-1,4-methanonaphthalene-5,8-diol: Another related compound with hydroxyl groups instead of acetate groups.
Uniqueness
1,4-Dihydro-1,4-ethanonaphthalene-5,8-diyl diacetate is unique due to its specific diacetate functional groups, which confer distinct chemical reactivity and biological activity. Its structural features make it a valuable compound for various research applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
63350-92-5 |
|---|---|
Fórmula molecular |
C16H16O4 |
Peso molecular |
272.29 g/mol |
Nombre IUPAC |
(6-acetyloxy-3-tricyclo[6.2.2.02,7]dodeca-2,4,6,9-tetraenyl) acetate |
InChI |
InChI=1S/C16H16O4/c1-9(17)19-13-7-8-14(20-10(2)18)16-12-5-3-11(4-6-12)15(13)16/h3,5,7-8,11-12H,4,6H2,1-2H3 |
Clave InChI |
NGGPZKLRABRZLN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C2C3CCC(C2=C(C=C1)OC(=O)C)C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





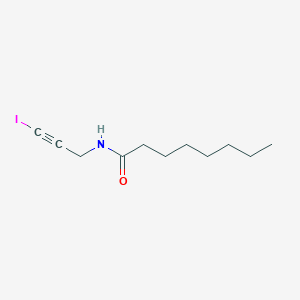
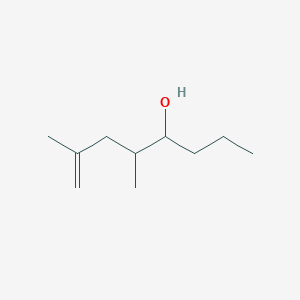
![Ethyl 2-[4-(4-cyanophenoxy)phenoxy]propanoate](/img/structure/B14509134.png)
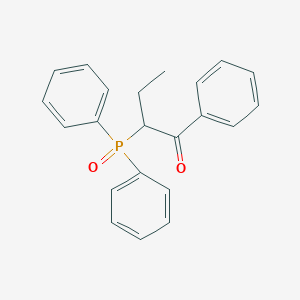
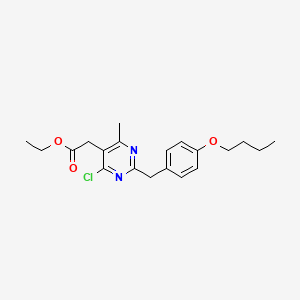

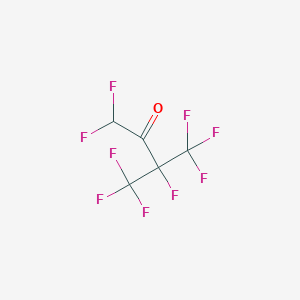
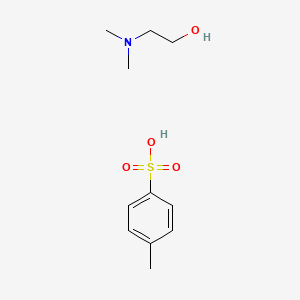
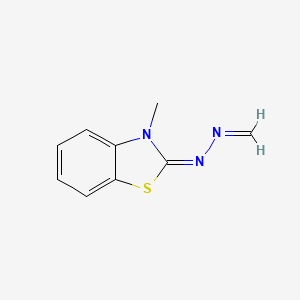
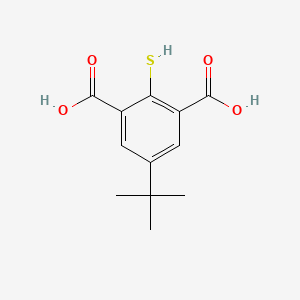
![1-[(6-Aminohexyl)amino]heptadecan-2-OL](/img/structure/B14509192.png)
